Vilangin: A Technical Guide to its Semi-Synthesis, Natural Precursor, and Biological Activity
Vilangin: A Technical Guide to its Semi-Synthesis, Natural Precursor, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of Vilangin, with a focus on its semi-synthesis from its natural precursor, embelin. The document details the natural sources of embelin, its isolation from Embelia ribes, and the subsequent chemical synthesis of Vilangin. Furthermore, this guide elucidates the proposed biosynthetic pathway of embelin and explores the molecular signaling pathways modulated by this class of compounds, providing a comprehensive resource for researchers in drug discovery and development.
Introduction
Vilangin is a semi-synthetic compound derived from embelin, a prominent bioactive molecule isolated from plants of the Embelia genus. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is recognized for a wide array of pharmacological activities, and its dimeric form, Vilangin, is the subject of ongoing research to explore its enhanced or modified biological properties. This guide serves as a technical resource, consolidating information on the procurement of the natural precursor, the synthetic process to obtain Vilangin, and the underlying biological mechanisms of action.
Natural Source of the Precursor: Embelin
Vilangin itself is not found in nature but is synthesized from the natural product embelin.
Plant Sources
The primary natural source of embelin is the dried berries of plants belonging to the Embelia genus (family Myrsinaceae). The most notable species are:
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Embelia ribes Burm.f.: Commonly known as false black pepper or Vidanga, this woody climbing shrub is found in India, Sri Lanka, and other parts of Southeast Asia. It is the most widely studied source of embelin.
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Embelia schimperi : This species is also a known source of embelin and its derivatives.[1]
Biosynthesis of Embelin (Hypothetical Pathway)
While the complete biosynthetic pathway of embelin in Embelia ribes has not been fully elucidated, it is hypothesized to be a product of the polyketide pathway, likely involving a type III polyketide synthase (PKS).[2][3] This pathway utilizes acyl-CoA precursors to construct the characteristic benzoquinone scaffold.
A plausible biosynthetic route, based on known mechanisms of plant polyketide synthesis, is proposed as follows:
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Initiation: The biosynthesis is likely initiated with a long-chain fatty acyl-CoA, such as lauroyl-CoA (C12).
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Elongation: A Type III Polyketide Synthase (PKS) catalyzes the iterative condensation of the starter unit with three molecules of malonyl-CoA. Each condensation step involves a decarboxylation of malonyl-CoA and extends the polyketide chain.
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Cyclization and Aromatization: The resulting tetraketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form an alkylresorcinolic acid intermediate.
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Decarboxylation: The alkylresorcinolic acid is then decarboxylated to yield 5-undecylresorcinol.
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Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, convert the resorcinol (B1680541) derivative into the final product, embelin.
Caption: Hypothetical biosynthetic pathway of embelin.
Experimental Protocols
Isolation of Embelin from Embelia ribes
Several methods for the isolation of embelin have been reported. The following is a compiled protocol based on established procedures.
Materials:
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Dried berries of Embelia ribes
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n-Hexane
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Methanol
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Petroleum ether
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Soxhlet apparatus
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Rotary evaporator
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Filtration apparatus
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Crystallization dish
Procedure:
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Preparation of Plant Material: Air-dry the berries of Embelia ribes and grind them into a coarse powder.
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Soxhlet Extraction: Place 250 g of the powdered plant material into a thimble and extract with n-hexane using a Soxhlet apparatus for 6 hours.
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Solvent Evaporation: After extraction, remove the solvent from the extract by distillation using a rotary evaporator to obtain a residue.
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Washing: Wash the obtained residue with cold petroleum ether to remove fatty impurities.
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Crystallization: Dissolve the washed residue in a mixture of dichloromethane (DCM) and methanol. Allow the solution to stand for 24 hours for crystallization to occur.
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Isolation of Crystals: Collect the golden-colored crystals of embelin by filtration.
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Purification: Wash the isolated crystals with n-hexane and then with DCM to obtain pure embelin.
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Drying: Dry the purified embelin crystals in a desiccator.
Semi-Synthesis of Vilangin from Embelin
Vilangin is synthesized through the condensation of two embelin molecules with one molecule of formaldehyde (B43269).
Materials:
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Embelin (purified)
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Glacial acetic acid
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Formaldehyde solution (40%)
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Dioxane
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Heating mantle with a water bath
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Magnetic stirrer
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Filtration apparatus
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Crystallization dish
Procedure:
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Dissolution of Embelin: Dissolve 1 g of embelin in 30 mL of glacial acetic acid in a flask with gentle warming to approximately 30°C.
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Addition of Formaldehyde: To the embelin solution, add formaldehyde solution.
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Reaction: Heat the reaction mixture on a water bath with continuous stirring.
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Cooling and Precipitation: After the reaction is complete, allow the solution to cool to room temperature. An intense orange precipitate of Vilangin will form.
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Isolation: Filter the precipitate and wash it with a suitable solvent.
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Recrystallization: Recrystallize the crude Vilangin from dioxane to obtain pure crystals.
Quantitative Data
The yield of embelin from Embelia ribes can vary depending on the extraction method and solvent used.
| Extraction Method | Solvent | Embelin Yield (% w/w) | Reference |
| Soxhlet | n-Hexane | Not specified, but a common method | |
| Maceration | Chloroform | ~10% | |
| Optimized Extraction | Chloroform | 38.73 ± 1.13% | |
| Reflux | Methanol | 4.33% | [4] |
| Optimized Ultrasound-Assisted | Methanol-Water (88:12) | 32.71% | [5] |
Biological Activity and Signaling Pathways
Embelin, the precursor to Vilangin, is known to modulate several key signaling pathways involved in cancer progression and inflammation. It is plausible that Vilangin, as a dimer of embelin, may exhibit similar or enhanced activities through these pathways.
Inhibition of XIAP (X-linked Inhibitor of Apoptosis Protein)
Embelin is a known inhibitor of XIAP, a protein that suppresses apoptosis (programmed cell death).[1][6] By inhibiting XIAP, embelin promotes apoptosis in cancer cells.
Caption: Mechanism of XIAP inhibition by embelin.
Modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway
Embelin has been shown to suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][7][8]
Caption: Inhibition of the NF-κB pathway by embelin.
Inhibition of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Embelin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[9][10][11]
Caption: Inhibition of the PI3K/Akt pathway by embelin.
Conclusion
Vilangin, a semi-synthetic dimer of the natural product embelin, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis from the readily available natural precursor, embelin, isolated from Embelia ribes. The detailed experimental protocols for isolation and synthesis, along with quantitative data on yields, offer a practical resource for researchers. Furthermore, the elucidation of the hypothetical biosynthetic pathway of embelin and the detailed diagrams of key signaling pathways modulated by this class of compounds provide a solid foundation for further investigation into their mechanisms of action and for the rational design of new, more potent derivatives for drug development. The information compiled herein is intended to facilitate and accelerate research in this exciting area of natural product chemistry and pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Embelin Suppresses Osteoclastogenesis Induced by RANKL and Tumor cells In Vitro Through Inhibition of the NF-κB Cell Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]
- 10. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
